1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene
Description
1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene is a polycyclic aromatic compound featuring a benzothiophene core substituted at the 1- and 3-positions with biphenyl groups. The benzothiophene scaffold is a fused heterocyclic system comprising a benzene ring and a thiophene ring, which confers unique electronic and steric properties.
Properties
CAS No. |
643767-86-6 |
|---|---|
Molecular Formula |
C32H22S |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
1,3-bis(4-phenylphenyl)-2-benzothiophene |
InChI |
InChI=1S/C32H22S/c1-3-9-23(10-4-1)25-15-19-27(20-16-25)31-29-13-7-8-14-30(29)32(33-31)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
InChI Key |
IIEMRIMWXGYXFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzothiophene with a boronic acid derivative of biphenyl. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as column chromatography or recrystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride, alkylating agents such as alkyl halides, and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Scientific Research Applications
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and light emission processes.
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
4,6-Di([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-amine (124a)
- Core Structure : 1,3,5-Triazine (electron-deficient aromatic ring).
- Substituents : Biphenyl groups at 4- and 6-positions.
- Synthesis : Reacted from trichlorotriazine derivatives with biphenyl in the presence of AlCl₃ and o-dichlorobenzene (ODCB) .
- Key Properties: High thermal stability due to the triazine core. Potential applications in optoelectronics or as a ligand in coordination chemistry.
- Contrast with Target Compound : The triazine core is more electronegative than benzothiophene, which may reduce π-conjugation efficiency but improve charge-transport properties in electronic devices.
2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl Benzoates (2a–q)
- Core Structure : Ester-linked carbonyl group.
- Substituents : Biphenyl moiety attached via an oxoethyl spacer.
- Synthesis : Derived from 1-([1,1'-biphenyl]-4-yl)-2-bromoethan-1-one and carboxylic acids using K₂CO₃ in DMF .
- Key Properties :
- Contrast with Target Compound : The absence of a heterocyclic core in these esters limits their electronic applications but enhances biological activity through flexible binding modes.
1-([1,1'-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole (2)
- Core Structure : Imidazole (five-membered aromatic ring with two nitrogen atoms).
- Substituents : Biphenyl, methyl, and diphenyl groups.
- Synthesis : Condensation reactions under ambient conditions .
- Key Properties: Robust structural characterization via FT-IR and UV-Vis. Potential for pharmaceutical applications due to imidazole’s prevalence in drug molecules.
Fluorinated and Boron-Containing Analogues
1-([1,1'-Biphenyl]-4-yl)-2,2-difluoroethan-1-one (5c)
- Core Structure : Difluorinated ketone.
- Substituents : Biphenyl group.
- Synthesis : Prepared via a difluorination/fragmentation process using trifluorobutane-1,3-dione precursors .
- Key Properties :
- High yield (74%) after purification by flash chromatography.
- Fluorine atoms enhance metabolic stability and lipophilicity.
- Contrast with Target Compound : The absence of a heterocycle reduces conjugation but introduces fluorophilic interactions, which could be advantageous in medicinal chemistry.
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Core Structure : Pyridine with a boronate ester.
- Substituents : Ethoxy and dioxaborolane groups.
- Key Properties :
- Boron-containing compounds are pivotal in Suzuki-Miyaura cross-coupling reactions.
Crystallographic and Computational Insights
- Crystal Packing : Biphenyl-containing compounds (e.g., 2a–q ) exhibit dense crystal structures due to π-π stacking, as resolved by SHELX-refined X-ray diffraction . The target compound’s benzothiophene core may introduce sulfur-mediated intermolecular interactions, altering packing efficiency.
- Computational Docking : Tyrosinase inhibitors (2p , 2r , 2s ) bind at the enzyme’s active-site entrance rather than the copper center, suggesting that the biphenyl moiety’s steric bulk influences binding modes . Similar docking studies (using programs like GOLD ) could predict the target compound’s interactions.
Biological Activity
1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of 1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene typically involves several steps, including the formation of the biphenyl and benzothiophene moieties. The compound can be synthesized through palladium-catalyzed coupling reactions, which allow for the formation of conjugated systems that enhance biological activity.
Biological Activity Overview
Research indicates that compounds containing benzothiophene structures exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific activities observed with 1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene.
Anticancer Activity
Several studies have evaluated the anticancer potential of benzothiophene derivatives. For instance:
- Case Study 1 : A study demonstrated that derivatives with similar structures exhibited significant growth inhibition against various cancer cell lines. Notably, compounds showed GI50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel .
- Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | GI50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 0.49 | Apoptosis induction |
| Compound B | HeLa | 4.87 | Cell cycle arrest |
| Compound C | A549 | 3.35 | Inhibition of proliferation |
Anti-inflammatory Activity
Benzothiophene derivatives have also shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.
- Case Study 2 : A derivative was found to reduce TNF-alpha and IL-6 levels in vitro, suggesting a potential for treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of benzothiophene derivatives have been explored as well. These compounds demonstrate activity against various bacterial strains.
- Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 32 μg/mL |
| Compound E | S. aureus | 16 μg/mL |
The mechanisms underlying the biological activity of 1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Some studies suggest that benzothiophene derivatives can inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : These compounds may interfere with signaling pathways such as NF-kB and MAPK pathways that are often dysregulated in cancer and inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
